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This guide provides a comprehensive comparative analysis of the toxicity profiles of 2-
Ethylhexyl Octanoate and a selection of prevalent phthalate plasticizers. Designed for

researchers, toxicologists, and drug development professionals, this document moves beyond

simple data tabulation to offer a mechanistic understanding of the toxicological endpoints,

supported by detailed experimental protocols and field-proven insights. Our objective is to

equip scientists with the critical information needed to make informed decisions regarding

material selection in sensitive applications.

Introduction: The Chemical Landscape
The selection of excipients, emollients, and plasticizers in pharmaceutical, cosmetic, and

consumer products is a critical decision point, balancing functional requirements with an

increasingly stringent safety and regulatory landscape. This guide focuses on two distinct

classes of esters: 2-Ethylhexyl Octanoate, a monoester valued as an emollient, and

phthalates, a class of diesters widely used to impart flexibility to plastics.

2-Ethylhexyl Octanoate (CAS No. 90411-69-5): Also known as Octyl Octanoate, this

branched-chain fatty acid ester is primarily used in cosmetics and personal care products for

its emollient, solvent, and fragrance-fixing properties. Its toxicological profile is intrinsically

linked to its hydrolysis products: 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol (2-EH).[1]
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Phthalate Esters: This large family of chemicals is ubiquitous in modern life.[2] For this

analysis, we will focus on several well-characterized phthalates that represent a range of

molecular weights and toxicological concerns:

Di(2-ethylhexyl) phthalate (DEHP): A high-molecular-weight phthalate, extensively studied

and identified as a significant reproductive toxicant and rodent carcinogen.[3][4]

Dibutyl phthalate (DBP): A low-molecular-weight phthalate known for its endocrine-

disrupting and reproductive effects.[2][5]

Butyl benzyl phthalate (BBP): Another phthalate with demonstrated reproductive toxicity

and potential carcinogenic activity.[6][7]

Diethyl phthalate (DEP): A short-chain phthalate commonly used in cosmetics and

personal care products.[8]

The primary concern surrounding many phthalates stems from their demonstrated ability to act

as endocrine disruptors, leading to significant reproductive and developmental toxicity in animal

models.[2][6][9] This guide will systematically compare these compounds across several key

toxicological endpoints.

Comparative Analysis of Toxicological Endpoints
The following sections dissect the toxicity profiles of 2-Ethylhexyl Octanoate and the selected

phthalates across critical safety endpoints. The data is summarized in Table 1 for ease of

comparison.

Acute Systemic Toxicity
Acute toxicity provides a measure of a substance's potential to cause harm after a single,

short-term exposure. The median lethal dose (LD50) is the standard metric, representing the

dose required to be lethal to 50% of a test population.

2-Ethylhexyl Octanoate: Exhibits low acute toxicity following both oral and dermal

exposure, with reported LD50 values greater than 2000 mg/kg body weight (bw) in animal

studies.[1][10]
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Phthalates: Generally, phthalates demonstrate a low order of acute toxicity.[8][11] DEHP, for

instance, has a very high oral LD50 in rats of approximately 30,000 mg/kg.[12] BBP and DBP

also have oral LD50 values in the thousands of mg/kg, indicating low acute concern.[12]

Conclusion: Both 2-Ethylhexyl Octanoate and the compared phthalates exhibit low acute

systemic toxicity.

Skin and Eye Irritation & Sensitization
For substances used in topical applications, the potential for local tissue reactions is a primary

safety consideration.

2-Ethylhexyl Octanoate: While specific data on the parent compound is limited, a Cosmetic

Ingredient Review (CIR) panel noted a concern for potential skin irritation based on the

broader class of alkyl ethylhexanoates.[1][10]

Phthalates: Most phthalates are considered weak or mild skin and eye irritants and are

generally not classified as skin sensitizers.[11][13]

Conclusion: While phthalates are generally weak irritants, there is some concern for the

potential irritancy of 2-Ethylhexyl Octanoate, warranting careful formulation considerations.

Genotoxicity and Mutagenicity
Genotoxicity assays are crucial for identifying compounds that can damage genetic material

(DNA), a potential precursor to carcinogenicity.

2-Ethylhexyl Octanoate: Comprehensive genotoxicity data for the parent compound is not

readily available. However, an in vivo micronucleus assay on a related compound, 2-

ethylhexyl stearate, was negative.[14]

Phthalates: The genotoxicity of phthalates is complex and a subject of ongoing research.[15]

While many parent phthalate compounds yield negative results in standard mutagenicity

tests like the Ames assay, there is growing evidence that they can induce DNA damage

through indirect mechanisms, such as the generation of reactive oxygen species (ROS).[15]

[16] Furthermore, some studies indicate that the metabolites of phthalates, formed after

metabolic activation, possess genotoxic potential.[17] For example, both DEHP and its
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primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), have been shown to induce DNA

damage in human leukocytes.[16][18]

Conclusion: Phthalates present a more significant genotoxicity concern than 2-Ethylhexyl
Octanoate, primarily through indirect mechanisms and the action of their metabolites.

Carcinogenicity
Long-term studies are required to assess the potential of a chemical to cause cancer.

2-Ethylhexyl Octanoate: Carcinogenicity studies on the parent ester have not been

identified. However, its primary hydrolysis product, 2-ethylhexanol, was not found to be

carcinogenic in a two-year oral gavage study in rats.[14]

Phthalates: The carcinogenic potential of certain phthalates is a major health concern. DEHP

is a well-established liver carcinogen in rats and mice and is classified by the U.S.

Environmental Protection Agency (EPA) as a probable human carcinogen.[3][4][19] BBP is

also considered a possible carcinogen.[7] The primary mechanism for DEHP-induced liver

tumors in rodents involves the activation of the peroxisome proliferator-activated receptor

alpha (PPARα).[7] While the relevance of this specific pathway to humans is debated, other

potential mechanisms of carcinogenicity are also being investigated.[7]

Conclusion: A significant hazard differentiation exists in this category. Key phthalates like DEHP

are classified as probable or possible carcinogens based on animal data, whereas the

available information on the hydrolysis products of 2-Ethylhexyl Octanoate does not suggest

carcinogenic potential.

Reproductive and Developmental Toxicity
This endpoint is arguably the most critical differentiator between 2-Ethylhexyl Octanoate and

many phthalates.

2-Ethylhexyl Octanoate: The toxicity profile is driven by its hydrolysis products. The

common hydrolysis product, 2-ethylhexanoic acid (2-EHA), is a known developmental

toxicant in animal studies.[1] The lowest observed adverse effect level (LOAEL) for

developmental toxicity in rats treated orally with 2-EHA was reported to be 100 mg/kg

bw/day, with effects noted in the absence of significant maternal toxicity.[1] The other
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hydrolysis product, 2-ethylhexanol, also causes developmental toxicity, with a no observed

adverse effect level (NOAEL) of 130 mg/kg bw/day in rats.[14]

Phthalates: This is the area of greatest toxicological concern for phthalates such as DEHP,

DBP, and BBP.[2][6] These compounds are well-documented endocrine disruptors, exerting

anti-androgenic effects that interfere with male reproductive development.[20] In utero

exposure in rodents can lead to a range of malformations known as "phthalate syndrome,"

including reduced testosterone production, testicular abnormalities, and malformations of the

reproductive tract.[20] The toxicity is dependent on the structure of the alkyl side chain, with

medium-chain (like DBP) and branched long-chain (like DEHP) phthalates being particularly

potent.[20]

Conclusion: Both 2-Ethylhexyl Octanoate (via its metabolites) and several key phthalates are

reproductive and developmental toxicants. However, the mechanisms differ. Phthalates are

known for their endocrine-disrupting, anti-androgenic activity, a mode of action not typically

associated with 2-Ethylhexyl Octanoate's metabolites, whose effects are linked to other

mechanisms, such as zinc chelation.[21]

Summary of Comparative Toxicity Data
The following table provides a side-by-side comparison of the key toxicological endpoints

discussed.
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Toxicological
Endpoint

2-Ethylhexyl
Octanoate

Di(2-
ethylhexyl)
phthalate
(DEHP)

Dibutyl
phthalate
(DBP)

Butyl benzyl
phthalate
(BBP)

Acute Oral LD50

(rat)
>2000 mg/kg[1]

~30,000

mg/kg[12]
>5000 mg/kg[12] ~2330 mg/kg[12]

Skin Irritation
Potential for

irritation[1]

Mild/Weak

Irritant[13]

Mild/Weak

Irritant[11]

Mild/Weak

Irritant[13]

Genotoxicity

Limited data;

related

compounds

negative[14]

Positive in some

assays (often via

metabolites/ROS

)[16]

Genotoxic effects

demonstrated[22

]

Genotoxic effects

demonstrated[17

]

Carcinogenicity

Hydrolysis

products not

carcinogenic[14]

Probable human

carcinogen

(EPA); Liver

tumors in

rodents[3][4]

Not classifiable

as a human

carcinogen

Possible human

carcinogen[7]

Reproductive/De

velopmental

Toxicity

Developmental

toxicant via

hydrolysis

product 2-EHA

(LOAEL: 100

mg/kg/day)[1]

Reproductive/De

velopmental

toxicant

(Endocrine

disruptor, anti-

androgenic)[2][6]

Reproductive/De

velopmental

toxicant

(Endocrine

disruptor, anti-

androgenic)[2][6]

Reproductive/De

velopmental

toxicant

(Endocrine

disruptor)[6]

Visualization of Key Concepts
Visual diagrams help clarify complex biological and experimental processes.

Metabolic Activation Pathways
The toxicity of both 2-Ethylhexyl Octanoate and phthalates is heavily influenced by their

metabolism. The parent compounds are hydrolyzed into metabolites that are often the primary

drivers of the observed toxic effects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.industrialchemicals.gov.au/sites/default/files/Hexanoic%20acid,%202-ethyl-,%202-ethylhexyl%20ester_Human%20health%20tier%20II%20assessment.pdf
https://phenomenex.blob.core.windows.net/documents/a44b6e3b-cd6c-4ca0-8c74-e84b45594ed7.pdf
https://phenomenex.blob.core.windows.net/documents/a44b6e3b-cd6c-4ca0-8c74-e84b45594ed7.pdf
https://phenomenex.blob.core.windows.net/documents/a44b6e3b-cd6c-4ca0-8c74-e84b45594ed7.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Hexanoic%20acid,%202-ethyl-,%202-ethylhexyl%20ester_Human%20health%20tier%20II%20assessment.pdf
https://www.cpsc.gov/s3fs-public/phthalover.pdf
https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/PB89215818.xhtml
https://www.cpsc.gov/s3fs-public/phthalover.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Selected%202-ethylhexyl%20esters_Human%20health%20tier%20II%20assessment.pdf
https://www.tandfonline.com/doi/full/10.3109/15376516.2014.960987
https://pubmed.ncbi.nlm.nih.gov/10692222/
https://www.pjoes.com/pdf-155147-89002?filename=Characterization%20of.pdf
https://www.industrialchemicals.gov.au/sites/default/files/Selected%202-ethylhexyl%20esters_Human%20health%20tier%20II%20assessment.pdf
https://www.pbs.org/tradesecrets/problem/popup_group_03.html
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2024.1389160/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11922137/
https://www.industrialchemicals.gov.au/sites/default/files/Hexanoic%20acid,%202-ethyl-,%202-ethylhexyl%20ester_Human%20health%20tier%20II%20assessment.pdf
https://pubmed.ncbi.nlm.nih.gov/20183522/
https://www.tandfonline.com/doi/pdf/10.1080/10937400903094091
https://pubmed.ncbi.nlm.nih.gov/20183522/
https://www.tandfonline.com/doi/pdf/10.1080/10937400903094091
https://www.tandfonline.com/doi/pdf/10.1080/10937400903094091
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Ethylhexyl Octanoate Metabolism

DEHP Metabolism

2-Ethylhexyl Octanoate
(Parent Ester)

2-Ethylhexanoic Acid
(Developmental Toxicant)

Hydrolysis
(Esterases)

2-Ethylhexanol
(Developmental Toxicant)

Hydrolysis
(Esterases)

Di(2-ethylhexyl) phthalate
(Parent Ester)

Mono(2-ethylhexyl) phthalate
(Active Metabolite)

Hydrolysis
(Lipases) Oxidative

Metabolites
Oxidation

Click to download full resolution via product page

Caption: Metabolic hydrolysis of parent esters to their biologically active metabolites.

Tiered Toxicity Testing Workflow
A scientifically robust and ethically responsible approach to toxicity testing involves a tiered

strategy. This workflow prioritizes in vitro and computational methods to screen compounds

and refine doses before any necessary in vivo studies are conducted, aligning with the 3Rs

principle (Replacement, Reduction, and Refinement).
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Caption: A logical tiered workflow for modern chemical toxicity assessment.
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Experimental Protocols: A Methodological Deep
Dive
To ensure trustworthiness and reproducibility, this section details the standard operating

procedures for key toxicological assays referenced in this guide. These protocols are based on

internationally accepted standards, primarily the OECD Guidelines for the Testing of

Chemicals.[23][24]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method
(OECD 423)
Causality: This method is chosen over the traditional LD50 test (OECD 401) as it significantly

reduces the number of animals required while still allowing for the classification of a substance

into a defined toxicity category.[25][26]

Methodology:

Animal Selection: Use healthy, young adult rodents (typically female rats, as they are often

slightly more sensitive) from a standard strain. Acclimatize animals for at least 5 days.

Dose Selection & Administration:

Based on in silico or prior data, select a starting dose from the fixed levels defined in the

guideline (e.g., 5, 50, 300, 2000 mg/kg bw).

Administer the test substance as a single oral dose by gavage. The vehicle should be

aqueous if possible; corn oil is a common alternative.[25]

Stepwise Procedure:

Step 1: Dose a group of 3 animals at the starting dose level.

Observation: Observe animals closely for mortality and clinical signs of toxicity for up to 14

days.

Decision Point:
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If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step

would be to test at a lower dose to confirm.

If 0 or 1 animal dies, proceed to the next step by dosing 3 more animals at a higher

fixed dose level.

Continue this stepwise process until a clear outcome for classification is achieved.

Data Analysis: The outcome is not a precise LD50 but a classification into a GHS (Globally

Harmonized System) category based on the dose levels that did or did not cause mortality.

Protocol: In Vitro Cytotoxicity - MTT Assay
Causality: This is a foundational in vitro assay used for rapid screening of a chemical's potential

to cause cell death.[27][28] It provides a quantitative measure of cell viability, allowing for the

determination of a substance's cytotoxic concentration range (e.g., IC50) before proceeding to

more complex or costly tests.[29]

Methodology:

Cell Culture: Seed a relevant cell line (e.g., HaCaT keratinocytes or Balb/c 3T3 fibroblasts)

into a 96-well plate at a predetermined density and allow them to adhere overnight.

Compound Exposure: Prepare serial dilutions of the test substance in the appropriate cell

culture medium. Remove the old medium from the cells and replace it with the medium

containing the test substance. Include vehicle controls and positive controls. Incubate for a

defined period (e.g., 24 or 48 hours).

MTT Addition:

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.

Add a small volume of the MTT solution to each well and incubate for 2-4 hours. During

this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium

ring, forming purple formazan crystals.[29]
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of ~570 nm.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. Plot

the concentration-response curve to calculate the IC50 value (the concentration that inhibits

50% of cell viability).

Protocol: In Vitro Skin Irritation - Reconstructed Human
Epidermis (RhE) Test (OECD 439)
Causality: This assay provides a highly relevant, non-animal alternative for predicting skin

irritation potential.[30] It utilizes a three-dimensional tissue construct that mimics the

biochemistry and physiology of the human epidermis, offering superior human relevance

compared to traditional rabbit tests.

Methodology:

Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE)

are pre-incubated in a defined medium according to the manufacturer's instructions.

Chemical Exposure:

Apply a defined amount of the test chemical (liquid or solid) topically to the surface of the

tissue culture.

Use a negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl

Sulfate).

Expose the tissues for a specific duration (e.g., 60 minutes) at 37°C.

Post-Exposure Incubation: After exposure, thoroughly rinse the tissues to remove the test

chemical and incubate them in fresh medium for a post-exposure period (e.g., 42 hours) to

allow for the development of cytotoxic effects.
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Viability Assessment:

Transfer the tissues to a solution containing MTT. Incubate for approximately 3 hours.

Viable cells will convert the MTT to formazan.

Extract the formazan from the tissue using an appropriate solvent (e.g., isopropanol).

Quantify the amount of formazan photometrically.

Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced

below a defined threshold (typically ≤ 50%) relative to the negative control.[30]

Conclusion and Field Insights
This comparative analysis reveals a clear divergence in the toxicological profiles of 2-
Ethylhexyl Octanoate and the selected phthalates.

Primary Hazard Differentiation: The most significant concerns for phthalates like DEHP, DBP,

and BBP are their endocrine-disrupting properties, leading to reproductive and

developmental toxicity, and for DEHP, its classification as a probable human carcinogen.[2]

[4] While 2-Ethylhexyl Octanoate's metabolites are also developmental toxicants, the

mechanism is distinct and not linked to endocrine disruption.

Application-Specific Risk: For applications involving high exposure or exposure to sensitive

populations (e.g., pregnant women, children), the data strongly supports avoiding phthalates

with known reproductive toxicity and carcinogenic potential.[5] The use of 2-Ethylhexyl
Octanoate would also require a careful quantitative risk assessment to ensure that exposure

levels remain well below the NOAEL/LOAEL for developmental effects of its metabolites.

Regulatory Landscape: The robust body of evidence against certain phthalates has led to

significant regulatory restrictions. For example, DEHP, BBP, and DBP are permanently

banned from use in children's toys and certain childcare articles in many jurisdictions.[5] This

regulatory pressure continues to drive the search for safer alternatives.

In summary, while no chemical is entirely without hazard, the nature and severity of the critical

toxicological endpoints associated with many common phthalates—particularly endocrine

disruption and carcinogenicity—are more severe than those identified for 2-Ethylhexyl

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.qacslab.com/our-services/in-vitro-testing-cosmetics/
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20183522/
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2024.1389160/full
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.webmd.com/a-to-z-guides/features/what-are-phthalates
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.webmd.com/a-to-z-guides/features/what-are-phthalates
https://www.benchchem.com/product/b1594578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Octanoate. However, the developmental toxicity of 2-Ethylhexyl Octanoate's metabolites

remains a crucial endpoint that must be addressed in any safety assessment. The selection of

any chemical must be guided by a thorough, data-driven evaluation of its toxicological profile in

the context of its intended use and potential human exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.pjoes.com/pdf-155147-89002?filename=Characterization%20of.pdf
https://www.iss.it/documents/20126/0/ANN_23_01_10.pdf/ac4b6c66-331d-bec9-022e-735b49185909?t=1679310019370
https://www.safecosmetics.org/chemicals/phthalates/
https://www.researchgate.net/publication/281750573_Phthalates_Chemical_properties_impacts_on_health_and_the_environment
https://www.cir-safety.org/sites/default/files/ethylh032013rep.pdf
https://pubmed.ncbi.nlm.nih.gov/10692222/
https://pubmed.ncbi.nlm.nih.gov/10692222/
https://en.wikipedia.org/wiki/OECD_Guidelines_for_the_Testing_of_Chemicals
https://www.oecd.org/en/topics/sub-issues/testing-of-chemicals/test-guidelines.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl423.pdf
https://www.oecd.org/en/publications/2002/02/test-no-423-acute-oral-toxicity-acute-toxic-class-method_g1gh294f.html
https://www.cosmetic-labs.com/cytotoxicity
https://cellculturecompany.com/advancing-cosmetic-industry-toxicity-testing-with-mammalian-cells/
https://www.jjrlab.com/news/cytotoxicity-testing-for-cosmetics.html
https://www.qacslab.com/our-services/in-vitro-testing-cosmetics/
https://www.benchchem.com/product/b1594578#comparative-analysis-of-the-toxicity-profiles-of-2-ethylhexyl-octanoate-and-other-phthalates
https://www.benchchem.com/product/b1594578#comparative-analysis-of-the-toxicity-profiles-of-2-ethylhexyl-octanoate-and-other-phthalates
https://www.benchchem.com/product/b1594578#comparative-analysis-of-the-toxicity-profiles-of-2-ethylhexyl-octanoate-and-other-phthalates
https://www.benchchem.com/product/b1594578#comparative-analysis-of-the-toxicity-profiles-of-2-ethylhexyl-octanoate-and-other-phthalates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594578?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

